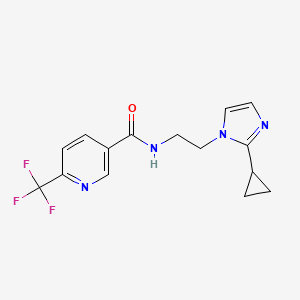

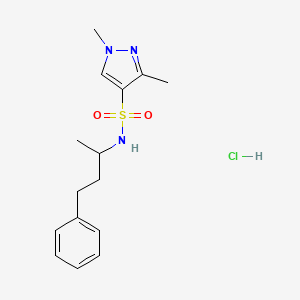

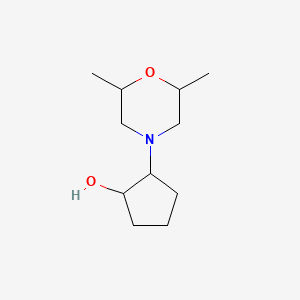

![molecular formula C18H23N3O2S B2886039 2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 958587-10-5](/img/structure/B2886039.png)

2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.

BenchChem offers high-quality 2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

Pyrazole derivatives have been identified to possess potent antileishmanial properties. These compounds can be synthesized and structurally verified using techniques like FTIR and NMR. In vitro studies against Leishmania aethiopica clinical isolates have shown that certain pyrazole derivatives exhibit significant activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Efficacy

In addition to antileishmanial properties, these compounds have shown promising antimalarial effects. In vivo studies using Plasmodium berghei infected mice have demonstrated that pyrazole derivatives can lead to a substantial suppression of the infection, indicating their potential as antimalarial agents .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Pyrazole derivatives have been subjected to molecular docking to justify their antileishmanial activity, providing insights into their potential mechanism of action and aiding in the design of more effective drugs .

Pharmacophore Development

The diverse pharmacological effects of pyrazole derivatives make them excellent candidates for pharmacophore development. They can serve as a basis for designing new compounds with enhanced safety and efficacy for treating tropical diseases .

Synthesis Reference Database

Chemical databases like ChemSynthesis provide synthesis references and physical properties for a vast array of compounds, including pyrazole derivatives. Such databases are invaluable for researchers looking to synthesize new compounds or explore existing ones for different applications .

Biological and Clinical Applications

Indole derivatives, which share a similar heterocyclic structure with pyrazoles, have a wide range of biological and clinical applications. This suggests that pyrazole derivatives, including the compound , may also have diverse applications in biological research and medicine .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

It is known that the compound contains an indole nucleus, which is found in many important synthetic drug molecules . The indole nucleus is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound could potentially interact with its targets through electrophilic substitution.

Biochemical Pathways

The specific biochemical pathways affected by the compound are currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s structure, which includes an indole nucleus, suggests that it could potentially have broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Indole derivatives are known to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-4-13(5-2)18(22)19-17-15-10-24(23)11-16(15)20-21(17)14-8-6-12(3)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQOMZKHHJUDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

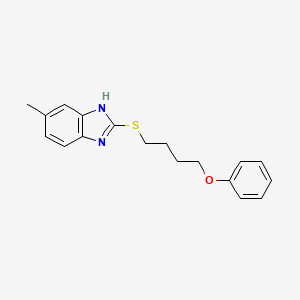

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B2885960.png)

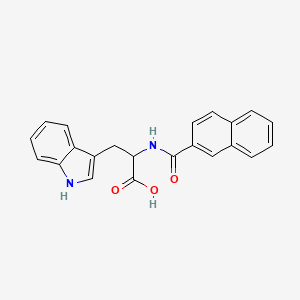

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2885966.png)

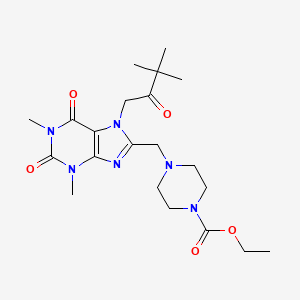

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)

![5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2885975.png)

![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)